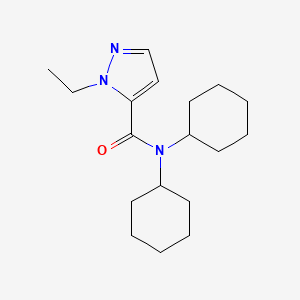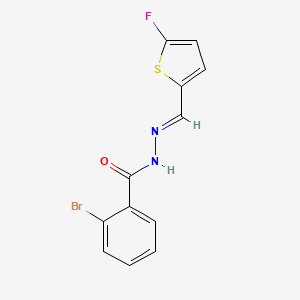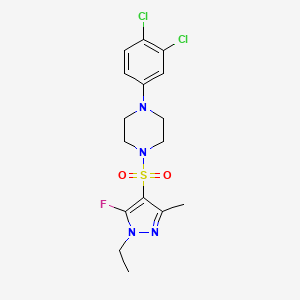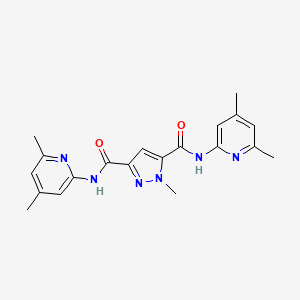
N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . The process may also involve one-pot multicomponent reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N5,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.
Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with two nitrogen atoms, similar to pyrazoles.
Indole Derivatives: Indoles are heterocyclic compounds with a benzene ring fused to a five-membered nitrogen-containing ring.
Uniqueness
N~5~,N~5~-Dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dicyclohexyl and ethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H29N3O/c1-2-20-17(13-14-19-20)18(22)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13-16H,2-12H2,1H3 |
InChI Key |
RSWKFNBRZHPNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10914526.png)

![1-butyl-6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914532.png)
![Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10914539.png)


![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914558.png)
![1-methyl-N,N'-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10914562.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10914593.png)
![N~1~-[1-(1-Adamantyl)propyl]-3-(3-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10914601.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914603.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10914611.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10914616.png)
